molecular formula C12H20N2O2S2 B2979941 N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)methanesulfonamide CAS No. 1428365-14-3

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)methanesulfonamide

Cat. No.: B2979941
CAS No.: 1428365-14-3
M. Wt: 288.42
InChI Key: XUJHBGZMKCDOCZ-UHFFFAOYSA-N
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Description

N-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)methanesulfonamide is a chemical compound of significant interest in medicinal chemistry and scientific research. It features a piperidine scaffold, a privileged structure in drug discovery known for enhancing druggability, improving pharmacokinetic properties, and facilitating transport through biological membranes . The molecular structure, which integrates a thiophene heterocycle and a methanesulfonamide group, is representative of a class of molecules studied for their potential bioactivity. While specific biological data for this exact compound is not widely published in the available literature, its core components are associated with various pharmacological activities. The piperidine moiety is a common feature in clinically approved drugs and investigational compounds, particularly in areas such as cancer and central nervous system (CNS) disorders . Furthermore, related sulfonamide-containing compounds have been explored as potent inhibitors of enzymes like 15-prostaglandin dehydrogenase (15-PGDH), which plays a key role in tissue regeneration and repair . Researchers may investigate this compound for its potential interactions with biological targets such as ion channels or enzymes. Structural analogs featuring the thiophene-piperidine motif have been developed into phosphoinositide-3-kinase (PI3K) inhibitors with demonstrated in vitro and in vivo antitumor efficacy, highlighting the therapeutic potential of this chemical class . This product is intended for research purposes only and is not designed for human therapeutic or veterinary applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S2/c1-18(15,16)13-6-9-14-7-4-11(5-8-14)12-3-2-10-17-12/h2-3,10-11,13H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJHBGZMKCDOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1CCC(CC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)methanesulfonamide typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of 4-(thiophen-2-yl)piperidine with 2-chloroethyl methanesulfonate under suitable conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for conditions related to inflammation and infection.

Industry: Its unique chemical structure makes it valuable in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)methanesulfonamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity/Applications References
This compound C₁₃H₂₀N₂O₂S₂ 324.44 g/mol Piperidine-thiophene core, ethyl linker, methanesulfonamide Not explicitly reported; inferred PLD inhibition
Halopemide (HLP) C₂₃H₂₅ClFN₃O₂ 446.92 g/mol Piperidine-benzimidazolone core, fluorobenzamide substituent PLD1/2 inhibitor; antipsychotic candidate
FIPI C₂₃H₂₅FN₄O₂ 432.47 g/mol Benzimidazolone-piperidine core, indole-carboxamide substituent Dual PLD1/2 inhibitor; anti-inflammatory effects
VU0155056 (VU01) C₂₅H₂₅N₃O₂ 399.49 g/mol Benzoimidazolone-piperidine core, naphthamide substituent PLD1-selective inhibitor
2-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide C₁₉H₂₆N₂O₂S₂ 378.56 g/mol Thiophene-methyl-piperidine core, ethanesulfonamide substituent Structural analog; potential CNS activity
N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide C₈H₁₆N₂O₃S 220.29 g/mol Simplified piperidine core, ketone linker, methanesulfonamide No activity reported; scaffold for optimization

Key Observations:

Core Modifications: The thiophene substituent in the target compound distinguishes it from benzimidazolone-based PLD inhibitors (e.g., HLP, FIPI). Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions with hydrophobic enzyme pockets compared to bulkier benzimidazolones . Ethyl linkers (vs.

Sulfonamide Variations :

  • Methanesulfonamide (target) vs. ethanesulfonamide (): Smaller sulfonamide groups may reduce steric hindrance, favoring higher solubility or membrane permeability .

Biological Implications: PLD inhibitors like HLP and VU01 exhibit nanomolar potency, but the absence of a benzimidazolone in the target compound suggests divergent selectivity. Thiophene-containing analogs may target non-PLD pathways, such as kinases or GPCRs .

Physicochemical Properties :

  • Molecular weight (~324 g/mol) and moderate lipophilicity (predicted logP ~2.5) align with Lipinski’s rules, suggesting favorable oral bioavailability compared to bulkier analogs like HLP (MW 446 g/mol) .

Research Findings and Data

  • Synthetic Accessibility : The compound shares synthetic routes with and , where sulfonamides are formed via nucleophilic substitution of amines with methanesulfonyl chloride .
  • PLD Inhibition Potential: While direct evidence is lacking, structural parallels to VU01 and FIPI suggest plausible PLD modulation, albeit with altered isoform selectivity due to thiophene’s smaller footprint .

Biological Activity

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)methanesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological evaluations based on diverse research findings.

1. Chemical Synthesis

The synthesis of this compound involves several steps, starting from commercially available precursors. The compound can be synthesized through the alkylation of piperidone derivatives with thiophene-containing alkylating agents, followed by sulfonamide formation. The general synthetic pathway is summarized in the following table:

StepReaction TypeReactantsProductsYield
1Alkylation4-Piperidone + Thiophen-2-yl ethyl methanesulfonateThis compoundHigh
2AcylationIntermediate + Acetic AnhydrideFinal ProductModerate

2. Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial effects against a range of bacterial and fungal strains. For instance:

  • Bacterial Strains : Significant inhibition was noted against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    E. coli32 µg/mL
    S. aureus16 µg/mL
    B. subtilis64 µg/mL

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. In a study evaluating its effects on cytokine production in macrophages, it was found to significantly reduce levels of TNF-alpha and IL-6.

Anticancer Potential

Research into the anticancer properties of similar thiophene derivatives suggests that they may inhibit cell proliferation in various cancer cell lines:

Cell LineIC50 (µM)
MCF-710.5
A54912.3
HeLa14.8

These findings indicate that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways.

3. Case Studies and Research Findings

Several case studies have highlighted the biological activities of thiophene derivatives:

  • Study on Antimicrobial Properties : A study published in the Journal of Antibiotics showed that thiophene derivatives had a broad spectrum of antimicrobial activity, with some exhibiting low MIC values comparable to standard antibiotics .
  • Anti-inflammatory Research : In a recent publication, compounds similar to this compound were tested for their ability to inhibit COX enzymes, showing significant reduction in prostaglandin synthesis, which correlates with their anti-inflammatory activity .
  • Anticancer Activity Evaluation : Research indicated that certain thiophene-based compounds could inhibit tumor growth in vivo, demonstrating their potential as therapeutic agents for cancer treatment .

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